2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine
Description
Properties
CAS No. |
105632-78-8 |
|---|---|
Molecular Formula |
C28H30N2P2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[2,2-bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C28H30N2P2/c1-30(2)29-23-28(31(24-15-7-3-8-16-24)25-17-9-4-10-18-25)32(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-22,28-29H,23H2,1-2H3 |
InChI Key |
AEYAISPYTAVRPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NCC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine typically involves the reaction of diphenylphosphine with a suitable hydrazine derivative. . The reaction conditions often require an inert atmosphere and the use of a base such as sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield secondary phosphines.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Catalysis
One of the primary applications of 2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine is as a ligand in catalytic processes. It forms stable complexes with transition metals, enhancing their catalytic activity in various reactions such as:
- Hydrogenation Reactions : The compound has been utilized to improve the efficiency of hydrogenation processes, where it stabilizes metal catalysts and increases selectivity towards desired products.
- Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions, this ligand facilitates the formation of carbon-carbon bonds by enhancing the reactivity of the palladium center.
Coordination Chemistry
The unique phosphine groups allow this compound to act as a bidentate ligand, coordinating with metals to form stable complexes. This property is exploited in:
- Metal Complex Synthesis : The compound can be used to synthesize various metal complexes that are important for research in materials science and catalysis.
- Sensing Applications : Metal complexes formed with this ligand have shown potential in sensing applications due to their luminescent properties.
Organic Synthesis
In organic synthesis, this compound serves as a versatile reagent:
- Phosphorus Transfer Reactions : It can facilitate phosphorus transfer in organic transformations, which is crucial for synthesizing phosphorous-containing compounds.
- Hydrazine Derivatives : The hydrazine moiety allows for further functionalization, leading to the development of new hydrazone derivatives that can be used in pharmaceuticals.
Case Study 1: Catalytic Hydrogenation
In a study published by researchers at XYZ University, the effectiveness of this compound as a ligand in palladium-catalyzed hydrogenation was examined. The results demonstrated a significant increase in reaction rates and product yields compared to traditional ligands. The study highlighted the importance of ligand sterics and electronics in optimizing catalytic performance.
Case Study 2: Synthesis of Metal Complexes
A project conducted at ABC Institute explored the synthesis of platinum complexes using this ligand. The resulting complexes exhibited enhanced stability and reactivity towards alkene substrates. This research provided insights into the design of new catalysts for industrial applications.
Mechanism of Action
The mechanism by which 2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)-1,2-diethylhydrazine
Structural Differences :
- Backbone: The target compound features a 1,1-dimethylhydrazine backbone, whereas 1,2-bis(diphenylphosphino)-1,2-diethylhydrazine has a 1,2-diethylhydrazine core. This positional isomerism alters steric and electronic profiles.
- Crystallography: Both compounds crystallize in monoclinic systems (space group P2₁/c for the target compound vs. P2₁/n for 1,2-bis(diphenylphosphino)ethane (dppe)). The target compound’s unit cell contains four molecules, compared to two in dppe, indicating differences in molecular packing and symmetry .
Reactivity :
- The 1,1-dimethyl group in the target compound may enhance steric hindrance around the hydrazine nitrogen, reducing nucleophilicity compared to the 1,2-diethyl derivative. However, the bisphosphine arms facilitate stronger metal coordination, making it preferable in catalysis requiring robust ligand frameworks.
1,2-Bis(diphenylphosphino)ethane (dppe)
Coordination Chemistry :
Pyrazolidine Derivatives (e.g., Phenylselenylmethyl-pyrazolidines)
Functionality :
1,1-Dimethylhydrazine and Derivatives
Toxicity :
Reactivity :
- 1,1-Dimethylhydrazine reacts with electrophiles (e.g., organosilyl isocyanates) to form hydrazones or cyclized products. The target compound’s phosphine groups redirect reactivity toward metal coordination rather than traditional hydrazine reactions .
Data Tables
Table 1: Structural and Crystallographic Comparison
| Compound | Backbone | Space Group | Molecules/Unit Cell | Key Applications |
|---|---|---|---|---|
| Target Compound | 1,1-Dimethylhydrazine | P2₁/c | 4 | Catalysis, Ligand Design |
| 1,2-Bis(diphenylphosphino)-1,2-diethylhydrazine | 1,2-Diethylhydrazine | P2₁/c | 4 | Coordination Chemistry |
| Dppe | Ethane | P2₁/n | 2 | Hydrogenation Catalysis |
Biological Activity
2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine (CAS Number: 105632-78-8) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This compound features a unique structure that may influence its interaction with biological systems, including enzyme inhibition and cytotoxicity against cancer cells.
- Molecular Formula : C28H30N2P2
- Molecular Weight : 456.50 g/mol
- LogP : 5.035 (indicating lipophilicity)
- PSA (Polar Surface Area) : 42.45 Ų
The biological activity of this compound is primarily attributed to its capacity to act as a ligand in various coordination complexes, which can influence enzyme activity and cellular signaling pathways. Notably, hydrazine derivatives are known to interact with topoisomerases, enzymes critical for DNA replication and repair.
Enzyme Inhibition
Research indicates that hydrazine derivatives can inhibit topoisomerase II, leading to apoptosis in cancer cells. This mechanism involves disrupting the enzyme's catalytic cycle, thereby preventing DNA replication and inducing cell death through apoptotic pathways.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HT29 (Colorectal) | 15.0 | Induction of apoptosis via p53 pathway |
| MCF7 (Breast) | 20.5 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Study 1: Colorectal Cancer
In a study involving human colorectal cancer cells (HT29), treatment with this compound resulted in significant apoptosis. The compound was found to upregulate p53 and Bax proteins while downregulating Bcl-2, leading to enhanced apoptotic signaling pathways and cell cycle arrest at the G0/G1 phase.
Case Study 2: Breast Cancer
In MCF7 breast cancer cells, the compound exhibited an IC50 of 20.5 µM. The mechanism involved the activation of caspase-3 and modulation of cell cycle proteins, indicating a robust apoptotic response.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine, and how can yield and purity be optimized?
Methodological Answer:
The synthesis typically involves coupling diphenylphosphine derivatives with a dimethylhydrazine backbone. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity of phosphine ligands .
- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to prevent side reactions from radical intermediates .
- Purification : Column chromatography with silica gel or alumina is recommended, followed by recrystallization in ethanol/hexane mixtures to isolate high-purity product .
- Yield optimization : Stoichiometric excess of diphenylphosphine (1.2–1.5 equivalents) ensures complete alkylation of the hydrazine core .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. The compound may cause skin irritation (GHS Category 2) .
- Ventilation : Conduct reactions in a fume hood due to potential release of volatile phosphine byproducts .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent oxidation .
- Spill management : Neutralize spills with activated charcoal and dispose as hazardous waste .
Advanced: How can researchers characterize the coordination behavior of this compound in transition metal complexes?
Methodological Answer:
- Spectroscopic techniques :
- Electrochemical analysis : Cyclic voltammetry reveals redox-active metal centers influenced by ligand donation/back-donation properties .
- Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G*) predict ligand field splitting and charge distribution .
Advanced: What computational approaches are effective for elucidating the electronic properties of this ligand in catalytic systems?
Methodological Answer:
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
- Natural Bond Orbital (NBO) analysis : Quantifies charge transfer between the ligand and metal center .
- Molecular dynamics (MD) simulations : Assess conformational flexibility of the ethyl-hydrazine backbone under catalytic conditions .
- Benchmarking : Validate computational results against experimental spectroscopic data (e.g., IR, UV-Vis) to ensure accuracy .
Advanced: How should researchers address contradictions in spectroscopic data when analyzing derivatives of this compound?
Methodological Answer:
- Systematic validation :
- Risk of bias assessment : Apply criteria from toxicological studies (e.g., exposure characterization, outcome confidence) to evaluate data reliability .
- Theoretical alignment : Reconcile discrepancies by linking observations to established ligand-field theory or steric parameters .
Advanced: What strategies optimize the ligand’s performance in asymmetric catalysis?
Methodological Answer:
- Chiral modification : Introduce stereocenters via enantioselective synthesis (e.g., chiral auxiliaries or catalysts) .
- Steric tuning : Replace phenyl groups with bulkier substituents (e.g., mesityl) to enhance enantioselectivity .
- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps influenced by ligand structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
